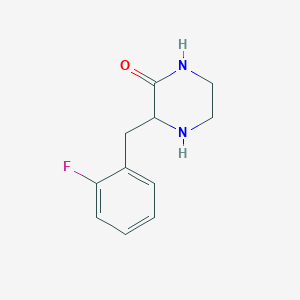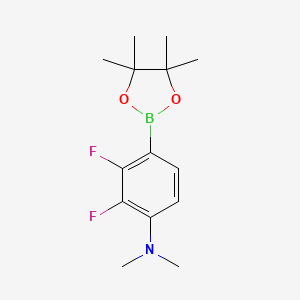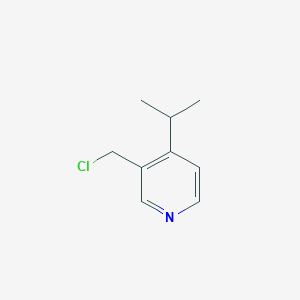
3-(Chloromethyl)-4-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-isopropylpyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group at the third position and an isopropyl group at the fourth position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-isopropylpyridine can be achieved through several methods. One common method involves the chloromethylation of 4-isopropylpyridine. This process typically uses chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the potential hazards associated with chloromethylation reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Methyl derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-4-isopropylpyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anti-inflammatory properties. Research is ongoing to explore its potential as a building block for novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the creation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-isopropylpyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Isopropylpyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
3-(Chloromethyl)-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness: 3-(Chloromethyl)-4-isopropylpyridine is unique due to the combination of the chloromethyl and isopropyl groups on the pyridine ring. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis. Its specific structure allows for selective reactions that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-(chloromethyl)-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)9-3-4-11-6-8(9)5-10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
QDNGNAPZJKGYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


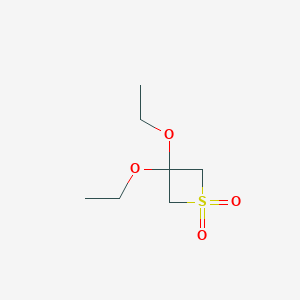
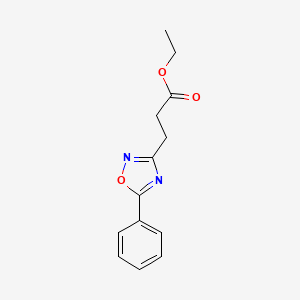

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine](/img/structure/B15333066.png)
![8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)
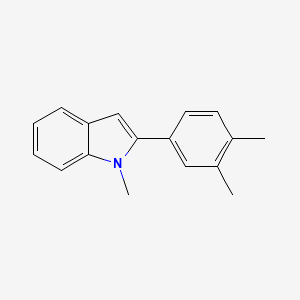
![Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B15333096.png)

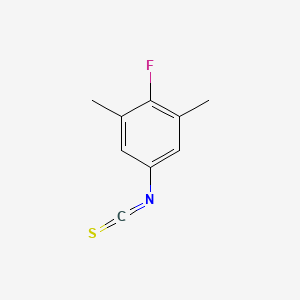

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)
